Product packaging for MEVALONIC ACID-5-PHOSPHATE(Cat. No.:CAS No. 1189-94-2)

MEVALONIC ACID-5-PHOSPHATE

Cat. No.: B073220
CAS No.: 1189-94-2
M. Wt: 228.14 g/mol
InChI Key: OKZYCXHTTZZYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mevalonic Acid-5-Phosphate (MVAP) is an essential phosphorylated intermediate in the classic mevalonate pathway, a fundamental route for isoprenoid biosynthesis. This compound is the direct precursor to mevalonate-5-diphosphate, catalyzed by the enzyme phosphomevalonate kinase (PMK). Its primary research value lies in elucidating the intricate regulation and flux of the sterol and non-sterol isoprenoid biosynthetic pathways. Researchers utilize this compound in enzymatic assays to study the kinetics and inhibition of PMK, providing critical insights into metabolic disorders, the development of cholesterol-lowering agents, and the biosynthesis of essential biomolecules such as dolichols, ubiquinone, and heme A. Furthermore, it serves as a vital tool for investigating bacterial cell wall biosynthesis in certain pathogens, as the mevalonate pathway is present in several clinically relevant bacteria, making it a potential target for novel antibiotics. Supplied with high purity and stability, our this compound is an indispensable reagent for biochemists and molecular biologists focused on metabolism, enzymology, and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13O7P B073220 MEVALONIC ACID-5-PHOSPHATE CAS No. 1189-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-3-methyl-5-phosphonooxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O7P/c1-6(9,4-5(7)8)2-3-13-14(10,11)12/h9H,2-4H2,1H3,(H,7,8)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZYCXHTTZZYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOP(=O)(O)O)(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868263
Record name Phosphomevalonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189-94-2
Record name Phosphomevalonic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1189-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphomevalonic acid
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphomevalonic acid
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Enzymatic Transformations and Metabolic Intermediates Involving Mevalonic Acid 5 Phosphate

Biosynthesis of Mevalonic Acid-5-Phosphate (MVAP)

The synthesis of MVAP is the first committed step after the formation of mevalonic acid in the lower mevalonate (B85504) pathway. This reaction involves the phosphorylation of the primary hydroxyl group at the C5 position of mevalonic acid.

This compound is synthesized from mevalonic acid in a reaction catalyzed by the enzyme mevalonate kinase (MVK). nih.govreactome.orgwikipedia.org MVK is a key enzyme in the early stages of isoprenoid and sterol synthesis. wikipedia.org The enzyme facilitates the transfer of a phosphate (B84403) group from a donor molecule, typically ATP, to mevalonic acid, yielding MVAP and ADP. nih.govreactome.org Evidence for the formation of 5-phosphomevalonate from mevalonate by MVK has been demonstrated in various organisms, including the latex of the rubber tree Hevea brasiliensis. nih.gov

The phosphorylation of mevalonic acid by MVK is an ATP-dependent process. nih.govbrighton.ac.uk The reaction requires a magnesium ion (Mg²⁺) as a cofactor, which coordinates to the beta- and gamma-phosphates of ATP. nih.govresearchgate.net Structural studies of rat MVK in complex with MgATP have provided insights into the catalytic mechanism. nih.gov Key amino acid residues in the active site play crucial roles in the phosphoryl transfer. nih.govresearchgate.net

The proposed mechanism suggests that the carboxyl group of the amino acid Aspartate-204 (Asp204) acts as a catalytic base, abstracting a proton from the C5 hydroxyl group of mevalonic acid. nih.govresearchgate.net This facilitates the nucleophilic attack of the resulting alkoxide ion on the gamma-phosphate of ATP. nih.gov The transition state, a penta-coordinated gamma-phosphoryl group, is stabilized by interactions with the Mg²⁺ ion, as well as the amino acids Lysine-13 (Lys13) and Glutamate-193 (Glu193). nih.govresearchgate.net Lys13 may also help to lower the pKa of the C5 hydroxyl group, making it more readily deprotonated. nih.govresearchgate.net More recent computational studies support a direct phosphorylation mechanism where Arg241 is crucial for positioning the ATP molecule for in-line phosphate transfer. brighton.ac.uk While ATP is the primary phosphate donor, MVK from Hevea brasiliensis can also utilize inosine (B1671953) triphosphate (ITP) effectively and is slightly active with uridine (B1682114) triphosphate (UTP). nih.gov

Key ComponentRole in Phosphoryl Transfer
ATP Provides the phosphate group for transfer.
Mg²⁺ Coordinates with ATP's β- and γ-phosphates, stabilizing the transition state. nih.govresearchgate.net
Asp204 Acts as a catalytic base, abstracting a proton from mevalonate's C5 hydroxyl group. nih.govresearchgate.net
Lys13 Interacts with the γ-phosphate, stabilizes the transition state, and may influence the pKa of the C5 hydroxyl. nih.govresearchgate.net
Glu193 Helps stabilize the penta-coordinated γ-phosphoryl group in the transition state. nih.govresearchgate.net
Arg241 Organizes the triphosphate tail of ATP for in-line phosphate transfer. brighton.ac.uk

Mevalonate kinase exhibits a strong specificity for its substrate, mevalonic acid. nih.gov Studies using substrate analogues have shown that the interaction between the enzyme and its substrate is highly dependent on the ligands at the C3 position of mevalonic acid. nih.gov The enzyme's affinity and catalytic activity are significantly reduced or lost if the methyl and hydroxyl groups at C3 are replaced. nih.gov However, the enzyme can tolerate some modifications at other positions. For instance, monomethylation at the C2 and C4 positions still yields products that are enzymically active. nih.gov

Enlarging the substituent at the C6 position leads to compounds that are inhibitory rather than substrates, suggesting they bind to a hydrophobic region of the enzyme but are not correctly positioned for catalysis. nih.gov The enzyme demonstrates high enantioselectivity, preferentially phosphorylating the biologically active (R)-enantiomer of mevalonic acid. researchgate.net

Substrate Analogue ModificationEffect on MVK Activity
Replacement of both C3 ligands (hydroxyl and methyl)Loss of affinity and enzymatic activity. nih.gov
Monomethylation at C2 and C4Yields enzymically active products. nih.gov
Prolongation of the carbon chain at C6Results in inhibitory compounds rather than substrates. nih.gov

Further Metabolism of this compound

Following its synthesis, MVAP is further phosphorylated to continue along the mevalonate pathway, which ultimately leads to the production of the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org

This compound is converted to mevalonic acid-5-diphosphate (MVAPP), also known as mevalonate-5-pyrophosphate. wikipedia.orgpatsnap.com This reaction involves the addition of a second phosphate group to the phosphate moiety of MVAP. patsnap.com This step is essential for the subsequent decarboxylation reaction that yields IPP. wikipedia.org

The phosphorylation of MVAP to MVAPP is catalyzed by the enzyme phosphomevalonate kinase (PMK). wikipedia.orgpatsnap.comwikipedia.org Like MVK, this is an ATP-dependent reaction where PMK transfers the gamma-phosphate from ATP to MVAP, forming MVAPP and ADP. patsnap.comuniprot.org PMK is a crucial enzyme in the mevalonate pathway, and its inhibition can halt the pathway, leading to a reduction in the synthesis of downstream products like cholesterol. patsnap.com

Kinetic studies of PMK from Streptococcus pneumoniae have shown that the enzyme follows a random sequential bi-bi mechanism, where both substrates (MVAP and ATP) bind to the enzyme in a random order before the chemical reaction occurs. nih.gov

Kinetic Constants for S. pneumoniae Phosphomevalonate Kinase nih.gov

DirectionConstantSubstrateValue
Forwardkcat-3.4 s⁻¹
ForwardKmATP74 µM
ForwardKiATP137 µM
ForwardKmThis compound4.2 µM
ForwardKiThis compound7.7 µM
Reversekcat-3.9 s⁻¹
ReverseKmADP350 µM
ReverseKiADP410 µM
ReverseKmMevalonic Acid-5-Diphosphate12 µM
ReverseKiMevalonic Acid-5-Diphosphate14 µM

ATP Dependence in Diphosphate (B83284) Formation

The conversion of this compound (also known as phosphomevalonic acid) to mevalonate-5-diphosphate is a pivotal phosphorylation event within the mevalonate pathway. nih.govresearchgate.net This biochemical reaction is catalyzed by the enzyme phosphomevalonate kinase (PMK). nih.govresearchgate.netresearchgate.net The process is critically dependent on adenosine (B11128) triphosphate (ATP), which serves as the phosphate donor. nih.govqub.ac.uk In this enzymatic step, the terminal (gamma) phosphoryl group from an ATP molecule is transferred to the phosphate group of this compound. qub.ac.uknih.gov This reaction results in the formation of mevalonate-5-diphosphate and adenosine diphosphate (ADP). nih.gov The activity of phosphomevalonate kinase, like other kinases in this pathway, is a cation-dependent reaction. nih.gov

Downstream Products and Biological Building Blocks Derived from the Mevalonate Pathway

The synthesis of mevalonate-5-diphosphate is an essential precursor step for the generation of a wide array of vital biological molecules. wikipedia.org Subsequent enzymatic reactions utilize this intermediate to produce the fundamental building blocks for all isoprenoids. nih.govwikipedia.org

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)

Following its synthesis, mevalonate-5-diphosphate undergoes an ATP-dependent decarboxylation catalyzed by the enzyme mevalonate-5-diphosphate decarboxylase. researchgate.netwikipedia.orgnih.gov This reaction yields isopentenyl pyrophosphate (IPP), a five-carbon molecule that is one of the two fundamental building blocks for isoprenoids. nih.govnih.govresearchgate.net IPP exists in equilibrium with its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govnih.gov The interconversion between IPP and DMAPP is facilitated by the enzyme isopentenyl pyrophosphate isomerase. nih.govpnas.org Together, IPP and DMAPP are the essential C5 units from which all isoprenoid compounds are constructed. nih.govnih.gov

Isoprenoids (e.g., Farnesyl Pyrophosphate (FPP), Geranylgeranyl Pyrophosphate (GGPP))

IPP and DMAPP serve as the substrates for a series of condensation reactions that elongate the carbon chain, forming larger isoprenoid precursors. pnas.orgmdpi.com These key intermediates in the isoprenoid biosynthetic pathway include geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP). researchgate.net The synthesis of these molecules is catalyzed by enzymes such as farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase. mdpi.comcreative-proteomics.com Farnesyl pyrophosphate synthase catalyzes the sequential condensation of IPP with DMAPP to first form the 10-carbon GPP, and then the addition of another IPP molecule to GPP produces the 15-carbon FPP. mdpi.comtandfonline.com Geranylgeranyl pyrophosphate synthase extends FPP by adding another IPP molecule, resulting in the 20-carbon GGPP. nih.gov FPP and GGPP are critical branch-point metabolites that are precursors to a vast number of other molecules. researchgate.nettandfonline.com

Sterols (e.g., Cholesterol)

Farnesyl pyrophosphate is a crucial precursor for the biosynthesis of sterols, including cholesterol. brainkart.com The first committed step in sterol synthesis involves the head-to-head condensation of two molecules of FPP to form squalene (B77637). brainkart.comresearchgate.net This reaction is catalyzed by the enzyme squalene synthase. researchgate.net Squalene then undergoes a series of complex enzymatic reactions, including epoxidation and cyclization, to form lanosterol, the first sterol intermediate. researchgate.netacs.org Subsequent modifications of lanosterol, involving a number of enzymes, ultimately lead to the production of cholesterol. researchgate.netacs.org

Non-Sterol Isoprenoids (e.g., Dolichol, Ubiquinone, Heme-A, Vitamin K, Steroid Hormones)

The mevalonate pathway is also responsible for the synthesis of a diverse array of non-sterol isoprenoids that are essential for various cellular functions. nih.govnih.gov

Dolichol : These long-chain polyisoprenoids are synthesized from precursors derived from the mevalonate pathway and are involved in glycoprotein (B1211001) synthesis. nih.govnih.gov

Ubiquinone : Also known as coenzyme Q, ubiquinone consists of a benzoquinone ring and a polyisoprenoid side chain. It is a vital component of the mitochondrial electron transport chain. researchgate.netfrontiersin.org The biosynthesis of ubiquinone utilizes isoprenoid precursors from the mevalonate pathway. nih.gov

Heme-A : A critical component of cytochrome c oxidase in the electron transport chain, Heme-A contains a farnesyl tail derived from FPP.

Vitamin K : This essential vitamin, involved in blood coagulation, is a quinone derivative with a polyisoprenoid side chain.

Steroid Hormones : These hormones are derivatives of cholesterol and are therefore indirectly products of the mevalonate pathway. oup.comcolostate.edunih.gov Cholesterol is the precursor for the synthesis of all steroid hormones, including glucocorticoids, mineralocorticoids, androgens, and estrogens. colostate.edunih.gov The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone. colostate.edu

Downstream Product CategoryKey Precursor from Mevalonate PathwayExamples of Final ProductsPrimary Function
Isoprenoid Building Blocks Mevalonate-5-DiphosphateIsopentenyl Pyrophosphate (IPP), Dimethylallyl Pyrophosphate (DMAPP)Universal precursors for all isoprenoids
Linear Isoprenoids IPP and DMAPPFarnesyl Pyrophosphate (FPP), Geranylgeranyl Pyrophosphate (GGPP)Precursors for sterols and non-sterol isoprenoids, protein prenylation
Sterols Farnesyl Pyrophosphate (FPP)CholesterolMembrane structure, precursor for steroid hormones, bile acids, vitamin D
Non-Sterol Isoprenoids Farnesyl Pyrophosphate (FPP), Geranylgeranyl Pyrophosphate (GGPP)Dolichol, Ubiquinone (Coenzyme Q10), Heme-A, Vitamin KGlycoprotein synthesis, electron transport, blood coagulation
Steroid Hormones Cholesterol (derived from FPP)Cortisol, Aldosterone, Testosterone, EstradiolRegulation of metabolism, immune function, reproduction

Regulation of Mevalonate Pathway Flux and Mevalonic Acid 5 Phosphate Homeostasis

Transcriptional Control Mechanisms

Transcriptional regulation of the genes encoding the enzymes of the mevalonate (B85504) pathway is a primary control point for modulating the flow of metabolites, including mevalonic acid-5-phosphate. This regulation is orchestrated by a network of transcription factors that respond to various cellular signals.

Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcriptional regulators of the mevalonate pathway. nih.govresearchgate.net The SREBP family includes three main isoforms: SREBP-1a, SREBP-1c, and SREBP-2. While SREBP-1 isoforms are primarily involved in fatty acid synthesis, SREBP-2 is the master transcriptional regulator of genes involved in cholesterol biosynthesis. nih.govnih.gov

SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane, where they form a complex with SREBP cleavage-activating protein (SCAP). nih.govresearchgate.net When cellular sterol levels are low, the SCAP-SREBP complex is transported to the Golgi apparatus. nih.gov In the Golgi, two proteases, site-1 protease (S1P) and site-2 protease (S2P), sequentially cleave the SREBP precursor, releasing the mature, transcriptionally active N-terminal domain. nih.gov This active form of SREBP then translocates to the nucleus, where it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription. nih.govnih.gov Target genes for SREBP-2 include those encoding key enzymes of the mevalonate pathway, such as HMG-CoA synthase, HMG-CoA reductase (HMGCR), and mevalonate kinase. nih.gov

Key Proteins in SREBP ActivationFunctionCellular Location
SREBP-2 Master transcriptional regulator of mevalonate pathway genes.Endoplasmic Reticulum (inactive), Nucleus (active)
SCAP Sterol sensor; escorts SREBP-2 from the ER to the Golgi in low sterol conditions.Endoplasmic Reticulum, Golgi Apparatus
S1P and S2P Proteases that cleave and activate SREBP-2.Golgi Apparatus

Hypoxia, or low oxygen condition, is a common feature of the tumor microenvironment and can influence cellular metabolism, including the mevalonate pathway. frontiersin.org Hypoxia-Inducible Factor 1 (HIF-1) is a key transcription factor that mediates cellular adaptation to low oxygen. nih.govresearchgate.net Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it forms a complex with HIF-1β to regulate the expression of target genes. frontiersin.orgresearchgate.net

Several studies have indicated that HIF-1α can modulate the mevalonate pathway. frontiersin.org For instance, HIF-1α has been shown to directly induce the transcription of the INSIG-2 gene. frontiersin.org INSIG-2 is an ER membrane protein that plays a role in the retention of the SCAP-SREBP complex in the ER, thereby inhibiting SREBP processing and subsequent activation of the mevalonate pathway. frontiersin.org This suggests a mechanism by which hypoxia can lead to a downregulation of cholesterol synthesis. frontiersin.org

The tumor suppressor protein p53, often referred to as the "guardian of the genome," plays a crucial role in preventing cancer formation. nih.gov Emerging evidence indicates that p53 can also regulate cellular metabolism, including the mevalonate pathway. nih.govshef.ac.uk Wild-type p53 has been shown to repress the mevalonate pathway by transcriptionally inducing the ABCA1 gene. nih.govshef.ac.uk The ABCA1 protein is a cholesterol transporter that, when upregulated, leads to a decrease in intracellular cholesterol levels. This, in turn, inhibits the maturation and activation of SREBP-2, the master regulator of the pathway. nih.gov

Conversely, loss-of-function mutations in the TP53 gene, which are common in human cancers, can lead to the upregulation of the mevalonate pathway. mdpi.comnih.gov Some mutant forms of p53 have been found to interact with SREBP-2 in the nucleus, enhancing the transcription of mevalonate pathway genes and promoting tumor progression. mdpi.comnih.gov This creates a positive feedback loop where mutant p53 drives the mevalonate pathway, which in turn supports the oncogenic activities associated with mutant p53. nih.gov

FactorEffect on Mevalonate PathwayMechanism of Action
Wild-type p53 RepressionInduces ABCA1 expression, which inhibits SREBP-2 maturation. nih.gov
Mutant p53 ActivationInteracts with SREBP-2 to enhance transcription of pathway genes. mdpi.comnih.gov

Post-Translational and Allosteric Regulation

In addition to transcriptional control, the mevalonate pathway is also finely tuned by post-translational modifications and allosteric feedback mechanisms. These rapid-acting regulatory processes allow cells to quickly adjust the pathway's output in response to changes in the levels of downstream metabolites.

Downstream non-sterol isoprenoid metabolites, such as Farnesyl pyrophosphate (FPP) and Geranylgeranyl pyrophosphate (GGPP), exert feedback inhibition on key enzymes in the mevalonate pathway. nih.govnih.govcreative-proteomics.com This feedback regulation helps to maintain appropriate levels of these essential molecules for processes like protein prenylation. nih.gov

FPP and GGPP have been shown to inhibit mevalonate kinase, one of the initial enzymes in the pathway following the formation of mevalonate. nih.gov This inhibition is competitive with respect to ATP, one of the substrates for the kinase. nih.gov Furthermore, FPP can also allosterically inhibit HMG-CoA reductase, the rate-limiting enzyme of the pathway. creative-proteomics.com This feedback mechanism ensures that an accumulation of these isoprenoids will lead to a decrease in their own synthesis. creative-proteomics.comnih.gov

The end-product of the sterol branch of the mevalonate pathway, cholesterol, plays a central role in its own regulation through a sophisticated feedback inhibition system. creative-proteomics.comnih.gov High levels of intracellular cholesterol prevent the activation of SREBP-2, thereby downregulating the transcription of genes for cholesterol synthesis. nih.gov Cholesterol exerts this effect by binding to SCAP, which causes a conformational change that promotes the binding of SCAP to the INSIG proteins in the ER membrane. researchgate.net This complex is retained in the ER, preventing the transport of SREBP-2 to the Golgi for activation. researchgate.net

Furthermore, certain oxysterols, which are oxidized derivatives of cholesterol, can also induce the degradation of HMG-CoA reductase. nih.govresearchgate.net These molecules promote the ubiquitination of HMGCR, targeting it for proteasomal degradation. nih.gov This multi-pronged approach of transcriptional and post-translational control ensures that cellular cholesterol levels are maintained within a narrow and optimal range.

Phosphorylation-Mediated Regulation (e.g., AMP-activated protein kinase (AMPK))

AMP-activated protein kinase (AMPK) functions as a critical cellular energy sensor, and its activity is central to the regulation of cholesterol and lipid metabolism. frontiersin.orgnih.gov When intracellular ATP levels are low, AMPK is activated and works to inhibit anabolic pathways to conserve energy. frontiersin.org The mevalonate pathway is a key target of AMPK-mediated inhibition.

AMPK directly regulates 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme of the mevalonate pathway, through phosphorylation. frontiersin.orgnih.gov Specifically, AMPK phosphorylates a serine residue (Ser872 in human HMGCR) within the enzyme's catalytic domain. frontiersin.orgnih.gov This phosphorylation event suppresses the enzymatic activity of HMGCR, thereby reducing the conversion of HMG-CoA to mevalonate and decreasing the downstream production of this compound. frontiersin.org This regulation occurs independently of the feedback mechanisms mediated by mevalonate-derived metabolites. frontiersin.org

Beyond direct enzyme phosphorylation, AMPK also exerts indirect control over the mevalonate pathway by inhibiting Sterol Regulatory Element-Binding Proteins (SREBPs). frontiersin.org SREBPs are transcription factors that control the expression of genes involved in lipid and cholesterol biosynthesis, including HMGCR. AMPK can phosphorylate SREBPs, which inhibits their proteolytic processing, subsequent nuclear translocation, and transactivation activity. frontiersin.org By suppressing SREBP function, AMPK effectively downregulates the transcription of key enzymes in the mevalonate pathway, leading to a coordinated reduction in pathway flux. frontiersin.org

Regulatory KinaseTarget ProteinEffect of PhosphorylationConsequence for Mevalonate Pathway
AMPK HMG-CoA Reductase (HMGCR)Inhibition of catalytic activityDecreased production of mevalonate
AMPK SREBPsInhibition of nuclear translocation and transactivationReduced transcription of pathway enzymes

Sterol-Induced Enzyme Degradation (e.g., HMG-CoA Reductase, influencing upstream flux)

The stability and degradation of HMG-CoA Reductase (HMGCR) are tightly controlled by the levels of sterols, providing a potent feedback mechanism to regulate the upstream flux of the mevalonate pathway. When sterols, particularly cholesterol, accumulate in the membranes of the endoplasmic reticulum (ER), they trigger the accelerated ubiquitination and subsequent proteasomal degradation of HMGCR. nih.govnih.govpnas.orgresearchgate.net This process can dramatically reduce the half-life of the HMGCR protein from approximately 12 hours to less than one hour, thereby rapidly shutting down cholesterol synthesis. researchgate.net

This sterol-induced degradation is a complex process orchestrated by several key proteins:

Insig Proteins (Insig-1 and Insig-2): These ER membrane proteins act as sterol sensors. When sterol levels rise, they bind to HMGCR. nih.govnih.govpnas.orgresearchgate.net

Ubiquitin Ligases (gp78 and Trc8): The binding of Insig to HMGCR facilitates the recruitment of membrane-bound E3 ubiquitin ligases, such as gp78 and Trc8. nih.govnih.govpnas.org These enzymes are responsible for attaching ubiquitin chains to HMGCR, marking it for degradation. nih.govresearchgate.netresearchgate.net The interplay between Insig-1, Insig-2, gp78, and Trc8 dictates the ubiquitination of HMGCR. nih.govnih.govpnas.org

Other Factors: The process is further stimulated by the non-sterol isoprenoid geranylgeraniol and involves the VCP (Valosin-containing protein) complex, which extracts the ubiquitinated HMGCR from the ER membrane for delivery to the proteasome. researchgate.net

This regulated degradation pathway ensures that as the end-product (cholesterol) accumulates, the activity of the rate-limiting enzyme is swiftly curtailed, preventing excessive cholesterol synthesis and maintaining cellular homeostasis of this compound and its derivatives.

ComponentFunction in HMGCR Degradation
Sterols Trigger the binding of Insig to HMGCR
Insig-1 / Insig-2 ER membrane proteins that bind HMGCR in the presence of sterols
gp78 / Trc8 E3 ubiquitin ligases that mediate HMGCR ubiquitination
Geranylgeraniol Non-sterol isoprenoid that stimulates the final extraction step
VCP Complex Extracts ubiquitinated HMGCR from the ER membrane
Proteasome Degrades the ubiquitinated HMGCR protein

Interacting Cellular Signaling Pathways

Phosphoinositide 3-kinase (PI3K)—Protein Kinase B (AKT)—Mammalian Target of Rapamycin Complex 1 (mTORC1) Pathway

The PI3K-AKT-mTORC1 pathway is a central regulator of cell growth and metabolism. qiagen.comwikipedia.org This pathway is often hyperactivated in cancer and plays a crucial role in promoting the anabolic processes necessary for cell proliferation, including lipid synthesis. nih.govqiagen.com There is a significant connection between PI3K-AKT-mTORC1 signaling and the mevalonate pathway, primarily through the regulation of SREBPs. nih.gov

Activation of the PI3K/AKT pathway can lead to the activation of mTORC1. qiagen.commdpi.comnih.gov mTORC1, in turn, enhances lipogenesis by promoting the activity of SREBPs. nih.gov Furthermore, AKT can directly influence SREBPs by preventing their proteasomal degradation, which increases the levels of active nuclear SREBPs and subsequently boosts the transcription of genes for cholesterol and fatty acid biosynthesis. nih.gov This upregulation of SREBP target genes, including HMGCR, directly increases the flux through the mevalonate pathway. nih.gov Inhibition of mTORC1 with rapamycin has been shown to block both the active form of SREBP and the expression of its target genes, highlighting the critical role of this pathway in controlling mevalonate synthesis. nih.gov

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing key roles in immunity, cell proliferation, and differentiation. wikipedia.orgyoutube.com The STAT3 protein, in particular, has been linked to the regulation of aberrant lipid metabolism in cancer. frontiersin.org

Recent studies have demonstrated that inhibitors of HMGCR, such as simvastatin, can induce apoptosis and cell cycle arrest in cancer cells by activating AMPK and concurrently inhibiting the STAT3 axis. frontiersin.org This suggests a regulatory link where the mevalonate pathway's activity can influence STAT3 signaling. Conversely, restoring mevalonate levels can reverse the statin-induced suppression of STAT3, indicating that mevalonate-derived products are necessary to maintain STAT3 activity in certain contexts. frontiersin.org The JAK/STAT pathway can also integrate with other signaling networks, such as PI3K/AKT, which in turn influences the mevalonate pathway, forming a complex regulatory web. wikipedia.org

Hippo Signaling Pathway (YAP-TAZ)

The Hippo signaling pathway is a crucial regulator of organ size, tissue regeneration, and cell proliferation. pnas.orgnih.gov Its primary downstream effectors are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). nih.govnih.gov The activity of YAP/TAZ is tightly controlled by the mevalonate pathway. pnas.orgnih.gov

Inhibition of HMGCR by statins leads to the cytoplasmic retention and inhibition of YAP/TAZ. nih.gov This effect is not due to cholesterol depletion but rather the lack of non-sterol isoprenoid products, specifically geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net GGPP is essential for the post-translational modification (prenylation) of small GTPases, particularly Rho GTPases. nih.govresearchgate.net Active, geranylgeranylated Rho GTPases are required to promote the nuclear accumulation and transcriptional activity of YAP/TAZ. pnas.orgnih.govscienceopen.com When the mevalonate pathway is inhibited, Rho GTPases are not properly prenylated and activated, which in turn leads to the phosphorylation and inactivation of YAP/TAZ. pnas.orgnih.gov This metabolic control of the Hippo pathway demonstrates a direct link between cellular metabolism and the machinery that governs cell proliferation and organ size. nih.gov

Interacting PathwayKey Mediator(s)Interaction Effect on Mevalonate Pathway
PI3K-AKT-mTORC1 SREBPsPromotes SREBP activation, increasing transcription of HMGCR and other pathway enzymes.
JAK/STAT3 STAT3Activity is influenced by mevalonate pathway products; pathway inhibition can suppress STAT3.
Hippo YAP/TAZ, Rho GTPases, GGPPPathway products (GGPP) are required for Rho activation, which in turn activates YAP/TAZ.

Genetic and Inherited Disorders Associated with Mevalonic Acid 5 Phosphate Metabolism

Pathophysiological Mechanisms in MKD

The clinical manifestations of Mevalonate (B85504) Kinase Deficiency are a direct result of the metabolic disturbances caused by the deficient enzyme. A key pathophysiological mechanism is the impairment of protein prenylation.

Protein prenylation is a post-translational modification essential for the proper function of a large number of proteins, particularly small GTPases which play critical roles in various cellular signaling pathways. nih.gov The mevalonate pathway produces isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are attached to these proteins. nih.gov

In MKD, the reduced activity of mevalonate kinase leads to a decreased synthesis of these essential isoprenoid lipids. frontiersin.org This shortage, particularly of GGPP, compromises the prenylation of proteins. nih.gov The consequences of impaired protein prenylation in MKD include:

Accumulation of Unprenylated Proteins: The lack of sufficient isoprenoid lipids results in the accumulation of small GTPase proteins in their unprenylated, and often inactive, form. frontiersin.org

Dysregulation of Inflammatory Pathways: Many small GTPases are crucial regulators of the innate immune system. nih.gov Defective prenylation can lead to the inappropriate activation of inflammatory signaling pathways. nih.gov For instance, a lack of geranylgeranylation can result in the activation of the pyrin inflammasome, leading to an overproduction of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.govnih.gov This is considered a primary driver of the recurrent fevers and systemic inflammation seen in MKD patients. nih.gov

Mitochondrial Dysfunction: The mevalonate pathway is also important for mitochondrial function. researchgate.net Impaired protein prenylation can affect proteins essential for mitochondrial quality control, potentially leading to mitochondrial damage and increased production of reactive oxygen species (ROS), which can further contribute to inflammation. researchgate.net

Unregulated Inflammation and Interleukin-1 Beta (IL-1β) Production

Genetic disorders associated with the metabolism of mevalonic acid-5-phosphate, primarily Mevalonate Kinase Deficiency (MKD), are fundamentally autoinflammatory in nature. frontiersin.orgnih.gov The pathophysiology is not driven by an accumulation of this compound itself, but rather by the consequences of its insufficient production from mevalonic acid due to mutations in the MVK gene. frontiersin.orgaiarthritis.org This enzymatic block leads to a critical shortage of downstream isoprenoid compounds, which are essential for a variety of cellular functions, including the post-translational modification of proteins known as prenylation. nih.govnih.gov

A deficiency in isoprenoids, particularly geranylgeranyl pyrophosphate (GGPP), disrupts the prenylation of small GTP-binding proteins (GTPases). nih.gov This lack of proper prenylation is a key trigger for innate immune activation. nih.gov It leads to the activation of an intracellular multiprotein complex known as the inflammasome, specifically the NLRP3 inflammasome. researchgate.netnih.gov Inflammasome activation results in the cleavage and activation of caspase-1, an enzyme that processes the precursor form of Interleukin-1 beta (pro-IL-1β) into its mature, highly pro-inflammatory form. nih.govresearchgate.net Consequently, patients with MKD exhibit an overproduction of IL-1β, a central cytokine driving the recurrent episodes of fever and systemic inflammation characteristic of the disease. nih.govnih.gov Studies on mononuclear cells from patients with Hyper-IgD Syndrome (HIDS), a form of MKD, confirm that these cells release significantly more IL-1β. nih.gov

The pivotal role of IL-1β in the pathology of these disorders is further underscored by the clinical efficacy of IL-1β-targeting therapies, which can prevent inflammatory attacks. nih.govmsdmanuals.com

Key Molecular EventConsequenceAssociated Disorder
MVK Gene Mutation Reduced Mevalonate Kinase activityMevalonate Kinase Deficiency (MKD)
Isoprenoid Deficiency Impaired protein prenylationMKD, HIDS, Mevalonic Aciduria
Inflammasome Activation Increased Caspase-1 activityMKD, HIDS
Pro-IL-1β Cleavage Overproduction of active IL-1βMKD, HIDS

Contributions to Oxidative Stress

The metabolic disruption in disorders of this compound metabolism is a significant source of cellular oxidative stress. mdpi.commdpi.com The mevalonate pathway is the sole biosynthetic route for Coenzyme Q10 (ubiquinone), a vital lipid-soluble antioxidant and an essential electron carrier in the mitochondrial respiratory chain. nih.govmdpi.com A deficiency in mevalonate kinase activity impairs the synthesis of downstream products, including Coenzyme Q10. nih.govmdpi.com

Reduced levels of Coenzyme Q10 can lead to abnormal mitochondrial respiratory function, causing an increase in the production of reactive oxygen species (ROS), such as superoxide radicals. nih.govresearchgate.net This "electron leak" from a dysfunctional respiratory chain is a primary driver of oxidative damage. mdpi.com Furthermore, the pathway also produces other molecules with antioxidant properties, such as dolichol, a scavenger of free radicals within cell membranes. mdpi.com The shortage of these protective molecules, coupled with increased ROS generation from dysfunctional mitochondria, creates a state of significant oxidative stress, which can damage lipids, proteins, and DNA. nih.govmdpi.com This oxidative stress is hypothesized to be a contributing factor to the chronic hyperinflammation seen in these disorders. mdpi.com

Mitochondrial Dysfunction

Mitochondrial health is heavily compromised in genetic disorders affecting this compound metabolism. nih.gov The connection is multifaceted, stemming directly from the biochemical deficiencies caused by the faulty mevalonate pathway. researchgate.net As noted previously, the pathway's role in producing Coenzyme Q10 is critical for the function of the mitochondrial electron transport chain. nih.govresearchgate.net A shortage of Coenzyme Q10 impairs the efficiency of this chain, leading to reduced ATP production and increased generation of ROS. nih.govmdpi.com

This impairment can lead to several indicators of mitochondrial dysfunction, including a decrease in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytosol, which can trigger programmed cell death. nih.govresearchgate.net The accumulation of damaged mitochondria, which are not efficiently cleared due to defects in autophagy, further exacerbates cellular stress and contributes to the inflammatory phenotype. researchgate.netnih.gov The interplay between the lack of essential isoprenoids, subsequent oxidative stress, and impaired mitochondrial quality control creates a vicious cycle that perpetuates cellular damage. nih.govresearchgate.net

Autophagy Defects

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins to maintain cellular homeostasis. nih.gov Emerging evidence links the mevalonate pathway to the regulation of autophagy. nih.govnih.gov A severe reduction in protein prenylation, a direct consequence of insufficient isoprenoid synthesis in disorders like MKD, has been associated with defective autophagy. nih.govresearchgate.net

The proper functioning of small GTPases, many of which require prenylation, is essential for the formation and maturation of autophagosomes, the structures that engulf cellular debris for degradation. mdpi.comnih.gov When prenylation is impaired, this quality control mechanism falters. This can lead to the accumulation of damaged or redundant organelles, most notably mitochondria. nih.govresearchgate.net The failure to remove these damaged mitochondria (a process known as mitophagy) is particularly detrimental, as they continue to produce ROS, contributing to oxidative stress and activating the inflammasome. nih.govresearchgate.net It is hypothesized that this mechanism—where defective autophagy fails to clear damaged mitochondria, leading to increased cell death and inflammation—plays a significant role in the pathophysiology of Mevalonate Kinase Deficiency. nih.govnih.gov

Developmental Delays and Neurological Symptoms

The clinical spectrum of Mevalonate Kinase Deficiency is broad, with the most severe form, known as Mevalonic Aciduria (MVA), characterized by significant neurological involvement in addition to systemic inflammation. nih.govorpha.net In contrast to the milder Hyper-IgD Syndrome (HIDS), MVA is associated with profound and often progressive neurological symptoms that manifest early in life. orpha.netnih.gov

These neurological manifestations are diverse and can be debilitating. medlink.com Common findings in severely affected patients include developmental delay, psychomotor retardation, progressive cerebellar ataxia, and hypotonia (low muscle tone). frontiersin.orgnih.govnih.gov Ocular involvement, such as retinal dystrophy, is also frequently reported. nih.govresearchgate.net While inflammatory episodes are a hallmark of the disease, some patients may present with a severe neurological phenotype even without prominent signs of autoinflammation, making diagnosis challenging. nih.gov The severity of the disease and the presence of neurological symptoms generally correlate with the degree of residual mevalonate kinase enzyme activity; patients with MVA have almost no functional enzyme activity. orpha.net These severe neurological impairments contribute significantly to the functional disability associated with the severe end of the MKD spectrum. nih.govresearchgate.net

Neurological SymptomFrequency in Severe MKD (MVA)Typical Onset
Developmental Delay CommonFirst years of life frontiersin.orgnih.gov
Cerebellar Ataxia CommonFirst years of life nih.govnih.gov
Psychomotor Retardation CommonInfancy/Early Childhood nih.gov
Hypotonia ReportedInfancy nih.gov
Retinal Dystrophy Frequently Reported (31% in case reports)Early in life nih.govresearchgate.net
Headaches Frequent (41% in cohort studies)Variable nih.govresearchgate.net

Clinical and Biological Implications of Mevalonic Acid 5 Phosphate Pathway Dysregulation

Role in Oncogenesis and Cancer Progression

Metabolic reprogramming is a hallmark of cancer, providing the energy and building blocks necessary for rapid cell growth and proliferation. frontiersin.org An elevated or deregulated mevalonate (B85504) pathway activity is a common feature in many cancers, indicating a dependency on the continuous supply of its metabolites for tumor development and progression. nih.gov

Upregulation of the Mevalonate Pathway in Various Malignancies

Elevated MVA pathway activity has been identified in a wide array of cancers, including breast, prostate, pancreatic, lung, esophageal, and hepatic cancers, as well as leukemia. researchgate.netnih.gov This upregulation is not coincidental but is driven by specific molecular alterations that are characteristic of cancer cells. nih.gov High expression levels of MVA pathway genes, such as those for the rate-limiting enzyme HMG-CoA reductase (HMGCR), have been shown to correlate with poor prognosis in breast cancer patients. nih.gov

Several mechanisms contribute to this dysregulation. These include mutations in tumor suppressor proteins like p53, abnormal activation of transcription factors such as Sterol Regulatory Element-Binding Proteins (SREBPs), and the influence of oncogenic signaling pathways like PI3K-AKT-mTOR and Ras. nih.govnih.gov For instance, certain gain-of-function mutations in the p53 gene can enhance MVA pathway activity, creating a positive feedback loop that promotes tumorigenesis. nih.govnih.gov

Table 1: Mechanisms of Mevalonate Pathway Upregulation in Cancer

Mechanism Description Associated Cancers
Mutations in Tumor Suppressors Loss-of-function of wild-type p53 or gain-of-function mutations can increase SREBP-2 maturation and transcriptional activity, upregulating pathway enzymes. nih.govnih.gov Breast, Colorectal, Hepatocellular, Pancreatic nih.govnih.gov
Oncogenic Signaling Pathways like PI3K/AKT and oncogenes like MYC and RAS can increase the expression and activity of SREBPs and other pathway enzymes. nih.govnih.govutoronto.ca Prostate, Pancreatic, Leukemia, various others nih.govnih.govutoronto.ca
Abnormal Transcription Factor Activity Overactivation of SREBPs, the master regulators of lipid metabolism, leads to increased transcription of MVA pathway genes. nih.govmicrobone.de Breast, Prostate, Leukemia, Hepatic nih.govmicrobone.de
Hypoxia Hypoxia-inducible factor 1 (HIF-1) can abnormally regulate HMGCR, increasing pathway flux. researchgate.netnih.gov Various solid tumors researchgate.netnih.gov

Contribution to Cell Proliferation and Survival in Tumorigenesis

The MVA pathway's products are indispensable for the heightened proliferative and survival demands of cancer cells. nih.gov Cholesterol, a major end-product, is a crucial component for building new cell membranes required for rapidly dividing cells. metwarebio.com Beyond this structural role, the pathway provides essential non-sterol isoprenoid intermediates that are vital for various cellular processes that support oncogenesis. nih.gov

Dysregulation of the MVA pathway, often through the ectopic expression of HMGCR, can promote anchorage-independent growth, a key feature of transformed cells, and enhance tumor growth in xenograft models. nih.gov Cancer cells often become dependent on the MVA pathway to such an extent that its inhibition can trigger cell cycle arrest and apoptosis. frontiersin.org For example, studies in liver cancer have shown that inhibiting the pathway can induce apoptosis by activating AMPK and inhibiting the STAT3 axis. frontiersin.org

Isoprenoids (FPP, GGPP) in Oncogenic Protein Prenylation (Ras, Rho GTPases)

A critical function of the MVA pathway in cancer is the production of the isoprenoids farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net These molecules serve as lipid attachments for a post-translational modification process called prenylation. researchgate.net Prenylation is essential for the proper membrane localization and function of many signaling proteins, including small GTPases from the Ras and Rho families. frontiersin.orgnih.gov

In many cancers, these GTPases are mutated or overexpressed, leading to constitutively active signaling that drives cell proliferation, survival, and metastasis. researchgate.net By attaching to FPP or GGPP, these oncoproteins are anchored to the inner surface of the cell membrane, a prerequisite for their signaling activity. nih.gov For instance, Ras proteins are critical signaling hubs, and their function is dependent on farnesylation. nih.gov Similarly, Rho GTPases, which regulate the cytoskeleton, cell adhesion, and motility, require geranylgeranylation. frontiersin.org Therefore, the upregulation of the MVA pathway directly fuels these key oncogenic signaling pathways by providing the necessary FPP and GGPP. researchgate.net

Mevalonate Pathway as a Therapeutic Target in Oncology

Given the profound dependence of many tumors on a hyperactive MVA pathway, it has emerged as a significant target for anti-cancer therapy. nih.govresearchgate.net The most well-known inhibitors of this pathway are statins, which target HMG-CoA reductase, the rate-limiting enzyme. researchgate.net By blocking the production of mevalonate and all downstream products, statins deplete the pool of isoprenoids (FPP and GGPP) and cholesterol. researchgate.netresearchgate.net

This depletion has multiple anti-cancer effects:

Inhibition of Protein Prenylation: Lack of FPP and GGPP prevents the activation of oncoproteins like Ras and Rho, disrupting their downstream signaling pathways and leading to reduced cell proliferation and survival. researchgate.net

Induction of Apoptosis: Statin treatment can lead to apoptosis and suppress angiogenesis. researchgate.net

Reversal of Malignant Phenotype: In cancer cells with mutant p53, which drives MVA pathway upregulation, inhibitors can suppress invasive growth and survival. aacrjournals.org

Preclinical and epidemiological studies support an association between statin use and reduced mortality in several cancers, including colon, prostate, and breast cancer. frontiersin.org Other drugs that inhibit the pathway, such as nitrogen-containing bisphosphonates (which inhibit FPP synthase), also exhibit anti-cancer activity. aacrjournals.org These findings provide a strong rationale for exploring MVA pathway inhibitors as therapeutic agents in oncology. researchgate.netaacrjournals.org

Involvement in Autoimmune and Other Autoinflammatory Disorders

The clinical relevance of the mevalonate pathway extends to a group of rare genetic autoinflammatory diseases. nih.gov The primary example is Mevalonate Kinase Deficiency (MKD), a recessively inherited disorder caused by mutations in the MVK gene. nih.govnih.gov This gene encodes mevalonate kinase, the enzyme that phosphorylates mevalonic acid to produce mevalonic acid-5-phosphate. nih.gov

MKD presents as a spectrum of severity. The milder form is known as Hyperimmunoglobulinemia D Syndrome (HIDS), while the most severe form is Mevalonic Aciduria (MVA). nih.govmedlineplus.gov Both are characterized by recurrent episodes of fever and systemic inflammation, often accompanied by lymphadenopathy, abdominal pain, joint pain, and skin rashes. medlineplus.govprinto.it Severely affected individuals may also exhibit neurological impairments, such as developmental delay and ataxia. medlink.com

The pathophysiology stems from the enzymatic block, which leads to a deficiency in the biosynthesis of essential isoprenoids. nih.gov While the precise mechanisms are still being fully elucidated, a key consequence is the impairment of protein prenylation. nih.gov The resulting shortage of geranylgeranylated proteins is thought to lead to the activation of the pyrin inflammasome and subsequent overproduction of the pro-inflammatory cytokine interleukin-1β (IL-1β), a major driver of the inflammatory symptoms seen in patients. researchgate.netmdpi.com

Indirect Relevance in Cardiovascular Disease and Atherosclerosis

The most established clinical role of the mevalonate pathway is in cardiovascular health, primarily through its central role in cholesterol biosynthesis. metwarebio.comcreative-proteomics.com High levels of low-density lipoprotein (LDL) cholesterol are a major risk factor for atherosclerosis, the underlying cause of most cardiovascular diseases. creative-proteomics.com Statins, by inhibiting HMG-CoA reductase, effectively lower plasma cholesterol levels and are a cornerstone therapy for reducing cardiovascular risk. metwarebio.com

Beyond this direct link, an alternative "mevalonate hypothesis" proposes a more indirect role for the pathway in the etiology of atherosclerosis. researchgate.netnih.gov This hypothesis suggests that the primary driver of atherosclerosis is not cholesterol itself, but rather the free radicals that contribute to the formation of oxidized LDL, a widely accepted causal factor. nih.gov According to this model, inflammatory stimuli can activate the mevalonate pathway in endothelial cells. researchgate.netresearchgate.net This activation leads to a concomitant increase in two processes: cholesterol synthesis and the activation of NADPH oxidase, a major producer of superoxide free radicals in the vessel wall. nih.govresearchgate.net The activation of NADPH oxidase is dependent on the isoprenylation of the small GTPase Rac1, a process that requires MVA pathway products. nih.gov

Therefore, in this view, the correlation between cholesterol and cardiovascular disease exists because cholesterol production and free radical production are stimulated simultaneously by the same pathway. researchgate.netnih.gov The pathway's activation, driven by inflammation, is seen as the central causal factor for atherosclerosis, with cholesterol being a biomarker of this activation rather than the direct causative agent. researchgate.netnih.gov

Potential Links to Neurodegenerative Diseases (e.g., Alzheimer’s Disease)

The mevalonate (MVA) pathway, a fundamental metabolic cascade, is increasingly implicated in the pathophysiology of neurodegenerative diseases, including Alzheimer's disease (AD). benthamdirect.comnih.gov This pathway is not only crucial for cholesterol synthesis but also for producing a variety of non-sterol isoprenoids that are vital for normal cellular function. semanticscholar.org Dysregulation of cholesterol homeostasis is a known factor in AD, as the brain contains 25% of the body's total cholesterol, a key component of cell membranes. semanticscholar.org Evidence from genetic, epidemiological, and biochemical studies highlights the role of cholesterol in critical aspects of AD neuropathology, such as the production of amyloid-β (Aβ), the formation of amyloid plaques, and the hyperphosphorylation of tau protein. semanticscholar.org

The connection between the MVA pathway and neurodegeneration extends beyond cholesterol. The pathway's intermediates are essential for prenylation, a process that attaches isoprenoid groups to proteins, including small GTPases. These proteins are crucial for intracellular signaling and trafficking. nih.gov Disruptions in this pathway can, therefore, have widespread consequences on neuronal health. benthamscience.com For instance, mutations in the MVK gene, which encodes the enzyme mevalonate kinase that phosphorylates mevalonic acid to this compound, cause mevalonic aciduria. This severe genetic disorder is characterized by neuroinflammation, severe neurologic impairments, and neurodegeneration linked to both apoptosis and pyroptosis (a form of programmed cell death). mdpi.com

Furthermore, the MVA pathway is important for producing antioxidant molecules like ubiquinone (Coenzyme Q10), which is involved in the mitochondrial electron transport chain. mdpi.com Mitochondrial dysfunction and oxidative stress are recognized as early events in the progression of AD and other neurodegenerative conditions. frontiersin.org Deficits in the oxidative phosphorylation pathway, the main energy source for neurons, have been identified in mouse models of Down syndrome and Alzheimer's disease, suggesting a link between metabolic dysregulation and neuronal degeneration. frontiersin.org The intricate involvement of the mevalonate pathway in cholesterol metabolism, protein function, and mitochondrial health underscores its significance as a potential area of interest in understanding and addressing neurodegenerative diseases. benthamdirect.comnih.gov

Key Pathway Component/ProcessImplication in Neurodegenerative DiseaseRelevant Findings
Cholesterol Homeostasis Dysregulation is linked to amyloid-β production and plaque formation in Alzheimer's Disease. semanticscholar.orgThe human brain holds 25% of the body's total cholesterol, making its regulation critical for neuronal health. semanticscholar.org
Isoprenoid Synthesis Essential for protein prenylation, affecting intracellular signaling and trafficking. nih.govBroadly regulates the secretion of Apolipoprotein E (ApoE), a major genetic risk factor for AD. nih.gov
Mevalonate Kinase (MVK) Mutations lead to mevalonic aciduria, causing severe neuroinflammation and neurodegeneration. mdpi.comThe resulting neurodegeneration is linked to both apoptosis and pyroptosis. mdpi.com
Antioxidant Production The pathway synthesizes ubiquinone (CoQ10), vital for mitochondrial function and combating oxidative stress. mdpi.comOxidative stress is a key factor in the development of many degenerative diseases. mdpi.com

Significance in Plant Physiology and Symbiotic Signaling

The mevalonate (MVA) pathway, which produces this compound as a key intermediate, is critical for a multitude of processes in plants, ranging from basic growth and development to complex interactions with symbiotic microbes. nih.gov

Regulation of Plant Growth and Development

Products of the MVA pathway are indispensable for plant life. This pathway is responsible for the biosynthesis of hundreds of isoprenoids, which are a diverse class of organic molecules. pnas.org These compounds include sterols, which are essential for maintaining cell membrane integrity and function; carotenoids, which act as pigments for photosynthesis and photoprotection; and the prenyl side chains of chlorophylls and quinones, which are vital for photosynthesis and respiration. pnas.orgwikipedia.org The MVA pathway also produces precursors for plant hormones such as cytokinins, abscisic acid, and gibberellins, which regulate nearly every aspect of a plant's life cycle, including seed germination, growth, floral development, and responses to environmental stress. nih.gov The central role of this pathway is highlighted by the fact that its disruption can lead to severe developmental defects. nih.gov

Mediation of Early Plant Responses to Microbial Symbiotic Signals

The MVA pathway is a crucial component in the signaling cascade that allows plants to recognize and engage with beneficial soil microbes, such as nitrogen-fixing rhizobia and arbuscular mycorrhizal (AM) fungi. pnas.org These symbiotic associations are vital for nutrient acquisition, particularly phosphorus. nih.gov Research has shown that the MVA pathway is necessary for the earliest plant responses to symbiotic signals produced by these microbes. pnas.org A key regulatory enzyme of the pathway, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), interacts with components of the symbiotic signaling machinery. nih.govresearchgate.net This suggests that the pathway is not just a source of metabolic building blocks but is actively involved in transducing the microbial signals that initiate the symbiotic relationship. pnas.org

Induction of Nuclear Calcium Signaling by MVAP and MVAPP

A critical event in early symbiotic signaling is the generation of calcium oscillations, or "spiking," within the nucleus of root cells. nih.gov This calcium signature is a central part of the signal transduction pathway that activates downstream genes required for the plant to accommodate the symbiotic fungus or bacterium. researchgate.net Remarkably, studies have demonstrated that the exogenous application of mevalonic acid (MVA) and its phosphorylated derivatives, this compound (MVAP) and mevalonic acid-5-pyrophosphate (MVAPP), is sufficient to trigger this nuclear calcium spiking in the root hair cells of the model legume Medicago truncatula. pnas.org This finding positions the MVA pathway as a key link between the initial perception of microbial signals at the cell surface and the subsequent activation of the nuclear signaling cascade. pnas.org

CompoundEffect on Plant CellsSignificance
Mevalonic Acid (MVA) Induces nuclear calcium spiking. pnas.orgDemonstrates a signaling role for the MVA pathway beyond metabolism. pnas.org
This compound (MVAP) Triggers nuclear calcium spiking. pnas.orgImplicates phosphorylated intermediates as active signaling molecules. pnas.org
Mevalonic Acid-5-Pyrophosphate (MVAPP) Triggers nuclear calcium spiking. pnas.orgFurther supports the role of the MVA pathway in the symbiotic signal transduction chain. pnas.org

Advanced Analytical and Methodological Approaches for Mevalonic Acid 5 Phosphate Research

Quantitative Determination in Biological Systems

Accurate measurement of MVAP is crucial for understanding the flux and regulation of the mevalonate (B85504) pathway, which is essential for the biosynthesis of isoprenoids and steroids. nih.gov The inherent instability and low physiological concentrations of phosphorylated intermediates like MVAP present significant analytical challenges.

Liquid chromatography coupled with tandem mass spectrometry has become the gold standard for the quantitative analysis of MVAP. nih.gov This technique offers exceptional specificity and sensitivity, allowing for the detection of minute quantities of the compound in biological samples. nih.govresearchgate.net Ultra-performance liquid chromatography (UPLC), a high-resolution form of HPLC, provides faster analysis times and improved separation efficiency. nih.govresearchgate.net

In a typical LC-MS/MS workflow for MVAP, the compound is first separated from other cellular components on a liquid chromatography column. The eluent is then introduced into a mass spectrometer, where the MVAP molecules are ionized and fragmented. Specific fragment ions are then detected, providing a highly selective signal for quantification. For instance, a method for analyzing mevalonate in plasma used an LTQ linear ion trap mass spectrometer with electrospray ionization (ESI) in negative ion polarity, monitoring the transition of m/z 147 to 59. thermofisher.com

Researchers have successfully developed and validated UPLC-MS/MS methods that are linear over a wide concentration range (e.g., 0.5 to 250 µmol/L) with high precision and accuracy. nih.govresearchgate.net To enhance detection sensitivity, derivatization with agents like butanol-HCl can be employed, achieving a lower limit of quantification (LLOQ) as low as 5.0 femtomoles. nih.govresearchgate.net

Table 1: Performance Characteristics of a UPLC-MS/MS Method for MVAP Quantification

ParameterValueReference
Linearity (R²)> 0.99 nih.gov
Concentration Range0.5 to 250 µmol/L nih.gov
Lower Limit of Quantification (LLOQ)5.0 fmol (with derivatization) nih.gov
Precision≥ 89% nih.gov
Accuracy± 2.7% nih.gov
Assay Imprecision (Total)8.3% nih.gov

To achieve the highest degree of accuracy and to correct for sample matrix effects and variations during sample preparation, isotope dilution mass spectrometry is frequently employed. nih.govresearchgate.net This method involves adding a known amount of a stable isotope-labeled version of MVAP (e.g., containing deuterium (B1214612) or ¹³C) to the sample as an internal standard at the beginning of the extraction process. thermofisher.comnih.gov

Because the stable isotope-labeled standard is chemically identical to the endogenous MVAP, it behaves identically during extraction, chromatography, and ionization. nih.gov By measuring the ratio of the signal from the endogenous analyte to that of the isotopic standard, precise quantification can be achieved, regardless of sample loss during processing. nih.gov This approach has been instrumental in the accurate determination of mevalonate kinase activity by precisely quantifying the MVAP formed. nih.govresearchgate.net

The successful analysis of MVAP and other phosphorylated intermediates of the mevalonate pathway is highly dependent on the extraction protocol. nih.gov These compounds can be labile, susceptible to both enzymatic degradation by phosphatases and chemical hydrolysis, particularly under harsh pH or high-temperature conditions. nih.gov

To overcome these challenges, specialized extraction procedures have been developed. One effective method involves the simultaneous extraction of both acid-labile and base-labile metabolites into a solution of 7 M urea (B33335) at a neutral pH and low temperature. nih.gov This protocol minimizes both hydrolytic and enzymatic degradation, leading to good recovery of the pathway intermediates. nih.gov The extract can then be partially purified using anion-exchange membranes before analysis. nih.gov Another approach for plasma samples involves acidification to convert mevalonate to its more stable lactone form, followed by solid-phase extraction (SPE) for purification. thermofisher.com The non-lactonic form is then restored with ammonium (B1175870) hydroxide (B78521) before injection for LC-MS analysis. thermofisher.com

Enzyme Activity Assays

The quantification of MVAP is central to assays designed to measure the activity of the enzymes that catalyze its formation and subsequent conversion.

Mevalonate kinase (MK) catalyzes the ATP-dependent phosphorylation of mevalonic acid to produce MVAP. nih.govnih.gov The most direct and accurate method for determining MK activity is to measure the rate of MVAP formation over time. nih.govresearchgate.net

In this type of assay, recombinant or purified MK is incubated with its substrates, mevalonic acid and ATP, under optimized conditions (e.g., specific pH, temperature, and cofactor concentrations). nih.govnih.gov The reaction is stopped at various time points, and the amount of MVAP produced is quantified using sensitive techniques like UPLC-MS/MS. nih.govresearchgate.net This approach allows for precise determination of enzyme kinetics and can be used to characterize the effects of mutations or potential inhibitors on enzyme function. nih.gov For example, this method was used to show that the V261A variant of MK, associated with the disease HIDS, exhibited a significantly reduced activity of 53.1% compared to the wild-type enzyme. nih.govresearchgate.net

Phosphomevalonate kinase (PMK) is the next enzyme in the pathway, catalyzing the phosphorylation of MVAP to form mevalonic acid-5-pyrophosphate (MVAPP). nih.govrutgers.edu To study the function and kinetics of PMK, MVAP is used as the essential substrate. rutgers.edu

Enzyme assays for PMK involve incubating the enzyme with MVAP and ATP and then measuring the rate of product formation (MVAPP) or substrate consumption (MVAP). rutgers.eduresearchgate.net Researchers have used classical initial-rate methods to characterize the kinetic mechanism of PMK. rutgers.edu For instance, studies on the Streptococcus pneumoniae enzyme determined that it follows a random sequential bi-bi mechanism, where both substrates (ATP and MVAP) bind to the enzyme in a random order before the reaction occurs. rutgers.edu Such studies are crucial for understanding the enzyme's catalytic mechanism and identifying potential targets for drug development. rutgers.edu

Table 2: Kinetic Constants for S. pneumoniae Phosphomevalonate Kinase

Kinetic ConstantDescriptionValueReference
kcat(forward)Catalytic rate constant (forward reaction)3.4 s⁻¹ rutgers.edu
Km(ATP)Michaelis constant for ATP74 µM rutgers.edu
Km(pmev)Michaelis constant for phosphomevalonate (MVAP)4.2 µM rutgers.edu
kcat(reverse)Catalytic rate constant (reverse reaction)3.9 s⁻¹ rutgers.edu
Km(ADP)Michaelis constant for ADP350 µM rutgers.edu
Km(ppmev)Michaelis constant for diphosphomevalonate (MVAPP)12 µM rutgers.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for the structural elucidation and quantification of phosphorus-containing compounds. In the context of mevalonic acid-5-phosphate (MVAP) research, ³¹P NMR is particularly valuable due to the presence of the phosphate (B84403) group, offering a direct and sensitive method for analysis without interference from other elements. oxinst.com

Quantitative ³¹P NMR (qNMR) spectroscopy is a precise method for determining the concentration of phosphorus-containing analytes, including MVAP. mdpi.com The technique relies on the principle that the signal intensity in the NMR spectrum is directly proportional to the number of phosphorus nuclei in the sample. mdpi.com By incorporating an internal standard with a known concentration, such as methylphosphonic acid (MPA), the exact amount of MVAP in a sample can be calculated. rsc.orgresearchgate.net This method offers several advantages, including a wide chemical shift range that minimizes signal overlap and the presence of few signals in the spectrum, which simplifies analysis. mdpi.com

A significant application of this technique is in the assessment of biocatalytic processes designed to produce specific stereoisomers of MVAP. For instance, a continuous and quantitative ³¹P NMR method has been developed to analyze the formation of (R)-mevalonic acid-5-phosphate. mdpi.com This allows researchers to effectively determine the efficacy of biocatalysts in synthesizing the desired enantiomerically pure compound, which is crucial for understanding and optimizing enzymatic reactions within the mevalonate pathway. mdpi.com

Key Features of ³¹P qNMR for MVAP Analysis:

High Specificity: Directly detects the phosphorus atom in the phosphate group.

Non-destructive: Allows for the recovery of the sample after analysis.

Accurate Quantification: Provides precise concentration measurements when used with an internal standard. rsc.org

Stereoselectivity Assessment: Can be used to monitor the production of specific enantiomers like (R)-MVAP. mdpi.com

Genetic Engineering and Metabolic Modeling for Pathway Elucidation

Genetic engineering and metabolic modeling are indispensable tools for investigating and optimizing the mevalonate (MVA) pathway. By manipulating the genetic makeup of microorganisms like Saccharomyces cerevisiae and Escherichia coli, researchers can study the function of specific enzymes, identify pathway bottlenecks, and enhance the production of mevalonate and its derivatives. nih.govasm.org

Both Saccharomyces cerevisiae (a yeast) and Escherichia coli (a bacterium) have been extensively engineered to serve as microbial platforms for producing valuable isoprenoids derived from the MVA pathway. nih.govsemanticscholar.orgnih.gov

In S. cerevisiae, which has a native MVA pathway, engineering efforts often focus on increasing the supply of the precursor acetyl-CoA and redirecting metabolic flux towards mevalonate. nih.gov Strategies include the stable integration of a feedback-insensitive acetyl-CoA synthetase and the mevalonate pathway genes from bacteria like Enterococcus faecalis. nih.govprinceton.edu Further enhancements have been achieved by inhibiting competing pathways, such as the one leading to squalene (B77637) by repressing the ERG9 gene, and by overexpressing enzymes involved in coenzyme A biosynthesis. nih.govprinceton.edu These combined strategies have led to significant increases in mevalonate production, demonstrating the feasibility of engineering this yeast for high-level production. nih.govprinceton.edu

E. coli is another popular host because it is easy to genetically manipulate and its metabolism is well-understood. nih.gov Since it does not naturally possess the MVA pathway, the entire pathway must be introduced from other organisms, such as S. cerevisiae or E. faecalis. nih.govnih.gov Engineering strategies in E. coli have involved integrating the mevalonate pathway genes into the chromosome to create stable, inducer-free strains. asm.org To boost productivity, further modifications have included enhancing the glycolytic flux by deleting genes like atpFH and reducing the carbon flow to competing pathways like the TCA cycle by deleting genes such as sucA. asm.org These approaches have resulted in engineered E. coli strains capable of producing high titers of mevalonate. asm.org

Table 1: Examples of Engineered Strains for Mevalonate Pathway Studies
OrganismKey Genetic Modification(s)Goal of ModificationReported Mevalonate TiterReference
Saccharomyces cerevisiaeIntegration of E. faecalis MVA pathway; Overexpression of acetyl-CoA synthetase (Se-acsL641P)Increase acetyl-CoA supply and pathway flux1,390 ± 10 mg/L nih.gov
Saccharomyces cerevisiaeAbove modifications + Inhibition of squalene synthase (ERG9) + Overexpression of pantothenate kinase (CAB1)Redirect flux from sterol synthesis; Enhance CoA supply13.3 ± 0.5 g/L (in fed-batch bioreactor) nih.govprinceton.edu
Escherichia coliChromosomal integration of MVA pathway (atoB-mvaS-mvaE) under a constitutive promoterCreate a stable, inducer-free production strain~0.43 g/liter/h productivity asm.org
Escherichia coliTwo copies of integrated MVA pathway + deletion of atpFH and sucA genesEnhance glycolytic flux and reduce TCA cycle competition30 g/L (in fed-batch fermentation) asm.org

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govcreative-proteomics.com When combined with stable isotope tracers, such as ¹³C-labeled glucose, MFA provides detailed insights into the activity of metabolic pathways like the mevalonate pathway. nih.govnih.gov

The methodology involves feeding the engineered microorganism a substrate that has been enriched with a stable isotope (e.g., uniformly ¹³C-labeled glucose). nih.govnih.gov As the organism metabolizes the labeled substrate, the ¹³C atoms are incorporated into various intracellular metabolites, including acetyl-CoA, this compound, and subsequent isoprenoids. nih.gov By analyzing the mass distribution of these metabolites using techniques like mass spectrometry (MS) or NMR, researchers can trace the path of the carbon atoms through the metabolic network. creative-proteomics.comnih.gov

This information is then used to construct a computational model that calculates the flux through each reaction in the central carbon metabolism. nih.gov For example, a ¹³C-MFA study on an MVA-producing E. coli strain revealed how the central metabolism adapted to the demands of MVA synthesis. nih.gov The analysis showed that to meet the high demand for NADPH required by the pathway, the engineered strain utilized the transhydrogenase reaction to supplement the NADPH produced by the pentose (B10789219) phosphate pathway. nih.gov Such analyses are crucial for identifying metabolic bottlenecks and proposing new genetic engineering strategies to further improve the production of MVAP and its derivatives. nih.gov

Comparative and Evolutionary Biochemistry of Mevalonic Acid 5 Phosphate Pathways

Classical Eukaryotic Mevalonate (B85504) Pathway

In eukaryotes, the classical or canonical mevalonate pathway is the primary route for isoprenoid biosynthesis. pnas.orgresearchgate.net This pathway is localized in the cytoplasm and is fundamental for the production of a multitude of compounds, including sterols, ubiquinone, and dolichol. researchgate.netcreative-proteomics.com The conversion of mevalonic acid to IPP involves a series of three ATP-dependent enzymatic reactions. nih.govnih.gov

Following the formation of mevalonic acid, the first committed step in the lower mevalonate pathway is the phosphorylation of the C5 hydroxyl group by mevalonate kinase (MVK) to yield mevalonic acid-5-phosphate (MVA5P). pnas.orghmdb.ca Subsequently, phosphomevalonate kinase (PMK) catalyzes a second phosphorylation event, converting MVA5P to mevalonate-5-diphosphate (MVAPP). pnas.orgwikipedia.org The final step is an ATP-dependent decarboxylation of MVAPP by mevalonate diphosphate (B83284) decarboxylase (MDD), which results in the formation of IPP. wikipedia.org This classical pathway is characterized by the sequential phosphorylation of mevalonate at the C5 position, followed by a final decarboxylation step.

EnzymeSubstrateProductOrganism Domain
Mevalonate Kinase (MVK)Mevalonic AcidThis compoundEukaryotes
Phosphomevalonate Kinase (PMK)This compoundMevalonate-5-DiphosphateEukaryotes
Mevalonate Diphosphate Decarboxylase (MDD)Mevalonate-5-DiphosphateIsopentenyl PyrophosphateEukaryotes

Diverse Archaeal Mevalonate Pathway Variants

Archaea, known for their unique membrane lipids composed of isoprenoid chains ether-linked to glycerol, also utilize the mevalonate pathway for isoprenoid biosynthesis. acs.org However, genomic and biochemical studies have revealed that most archaea lack the complete set of enzymes found in the classical eukaryotic pathway, specifically phosphomevalonate kinase and mevalonate diphosphate decarboxylase. nih.govacs.org This has led to the discovery of several alternative or modified mevalonate pathways.

An alternative mevalonate pathway, designated as Archaeal Mevalonate Pathway I, has been elucidated in the halophilic archaeon Haloferax volcanii. wikipedia.orgnih.govasm.org In this variation, after the initial phosphorylation of mevalonate to this compound by mevalonate kinase, the pathway diverges significantly from the eukaryotic model. nih.gov Instead of a second phosphorylation, this compound is directly decarboxylated by an enzyme known as phosphomevalonate decarboxylase (PMD) to produce isopentenyl phosphate (B84403) (IP). nih.govasm.org This is a key departure from the classical pathway, which utilizes a diphosphorylated intermediate for decarboxylation. asm.org The final step in this archaeal pathway is the phosphorylation of IP by isopentenyl phosphate kinase (IPK) to yield the final product, isopentenyl pyrophosphate (IPP). acs.orgnih.gov This pathway is characterized by a sequence of phosphorylation, decarboxylation, and a final phosphorylation. acs.org

EnzymeSubstrateProductOrganism Example
Mevalonate Kinase (MVK)Mevalonic AcidThis compoundHaloferax volcanii
Phosphomevalonate Decarboxylase (PMD)This compoundIsopentenyl PhosphateHaloferax volcanii
Isopentenyl Phosphate Kinase (IPK)Isopentenyl PhosphateIsopentenyl PyrophosphateHaloferax volcanii

A distinct and novel variation of the mevalonate pathway, termed Archaeal Mevalonate Pathway II, has been identified in the thermoacidophilic archaeon Thermoplasma acidophilum. wikipedia.orgacs.orgwikipedia.org This pathway is notable for its unique intermediates, mevalonate-3-phosphate and mevalonate-3,5-bisphosphate. acs.orgnih.gov In this organism, the initial phosphorylation of mevalonate occurs at the C3 hydroxyl group, a reaction catalyzed by mevalonate-3-kinase, to produce mevalonate-3-phosphate. acs.orgscienceopen.com This is followed by a second phosphorylation at the C5 position by mevalonate-3-phosphate-5-kinase, yielding mevalonate-3,5-bisphosphate. acs.org An as-yet-unidentified decarboxylase is proposed to act on this bisphosphate intermediate to form isopentenyl phosphate. acs.orgscienceopen.comacs.org Similar to the pathway in Haloferax volcanii, the final step involves the phosphorylation of isopentenyl phosphate by isopentenyl phosphate kinase to generate IPP. acs.org This pathway is distinguished by its initial C3 phosphorylation and the formation of a bisphosphate intermediate prior to decarboxylation. nih.gov

EnzymeSubstrateProductOrganism Example
Mevalonate-3-KinaseMevalonic AcidMevalonate-3-PhosphateThermoplasma acidophilum
Mevalonate-3-Phosphate-5-KinaseMevalonate-3-PhosphateMevalonate-3,5-BisphosphateThermoplasma acidophilum
(Predicted) DecarboxylaseMevalonate-3,5-BisphosphateIsopentenyl PhosphateThermoplasma acidophilum
Isopentenyl Phosphate Kinase (IPK)Isopentenyl PhosphateIsopentenyl PyrophosphateThermoplasma acidophilum

Further research into the diversity of archaeal metabolism has uncovered another modified mevalonate pathway in the hyperthermophilic archaeon Aeropyrum pernix. pnas.orgnih.gov This pathway introduces a previously unknown intermediate, trans-anhydromevalonate 5-phosphate. pnas.orgnih.govnih.gov The pathway begins with the conventional phosphorylation of mevalonate to this compound. pnas.org However, instead of a subsequent phosphorylation or direct decarboxylation, this compound undergoes dehydration, catalyzed by mevalonate-5-phosphate dehydratase, to form trans-anhydromevalonate 5-phosphate. pnas.orgnih.gov This intermediate is then decarboxylated by trans-anhydromevalonate 5-phosphate decarboxylase to yield isopentenyl phosphate. pnas.orgnih.gov The final step, consistent with other archaeal variants, is the phosphorylation of isopentenyl phosphate by isopentenyl phosphate kinase to produce IPP. pnas.org This pathway is unique in its utilization of a dehydration reaction to facilitate subsequent decarboxylation.

EnzymeSubstrateProductOrganism Example
Mevalonate Kinase (MVK)Mevalonic AcidThis compoundAeropyrum pernix
Mevalonate-5-Phosphate DehydrataseThis compoundTrans-Anhydromevalonate 5-PhosphateAeropyrum pernix
Trans-Anhydromevalonate 5-Phosphate DecarboxylaseTrans-Anhydromevalonate 5-PhosphateIsopentenyl PhosphateAeropyrum pernix
Isopentenyl Phosphate Kinase (IPK)Isopentenyl PhosphateIsopentenyl PyrophosphateAeropyrum pernix

Bacterial Mevalonate Pathway Variants

While the majority of bacteria utilize the alternative methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, a number of bacterial species, particularly within the phylum Chloroflexi, possess a mevalonate pathway. pnas.orgelifesciences.org These bacterial pathways often exhibit similarities to the archaeal variants.

An alternative mevalonate pathway has been identified in certain bacteria belonging to the Chloroflexi phylum, such as Roseiflexus castenholzii. acs.orgelifesciences.org This pathway mirrors the Archaeal Mevalonate Pathway I found in Haloferax volcanii. It involves the phosphorylation of mevalonate to this compound, followed by the direct decarboxylation of this monophosphate intermediate to isopentenyl phosphate. elifesciences.orgnih.gov This key decarboxylation step is catalyzed by mevalonate 5-phosphate decarboxylase (MPD), an enzyme that is functionally distinct from the mevalonate diphosphate decarboxylase of the classical eukaryotic pathway. elifesciences.orgnih.govnih.gov The resulting isopentenyl phosphate is then phosphorylated by isopentenyl phosphate kinase to form IPP. elifesciences.org The discovery of this pathway in bacteria highlights the complex evolutionary history of isoprenoid biosynthesis, with evidence of horizontal gene transfer events between archaea and bacteria. nih.govasm.org

EnzymeSubstrateProductOrganism Phylum
Mevalonate Kinase (MVK)Mevalonic AcidThis compoundChloroflexi
Mevalonate 5-Phosphate Decarboxylase (MPD)This compoundIsopentenyl PhosphateChloroflexi
Isopentenyl Phosphate Kinase (IPK)Isopentenyl PhosphateIsopentenyl PyrophosphateChloroflexi

Evolutionary Relationships and Enzyme Homology Across Domains of Life

The biosynthesis of this compound is a critical step in the mevalonate (MVA) pathway, a metabolic route for the production of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids. While the core pathway is conserved, the enzymes involved exhibit fascinating structural and functional diversity across the three domains of life: Bacteria, Archaea, and Eukarya. This diversity reflects a complex evolutionary history involving vertical descent, horizontal gene transfer, and non-homologous enzyme displacement.

Structural and Functional Differences in MVK, PMK, and Decarboxylases

Mevalonate Kinase (MVK), Phosphomevalonate Kinase (PMK), and the subsequent decarboxylases are key enzymes in the conversion of mevalonate to IPP. Their structures and functions have adapted to the unique metabolic and environmental contexts of different organisms.

Mevalonate Kinase (MVK)

MVK catalyzes the phosphorylation of mevalonate to mevalonate-5-phosphate. It is a member of the GHMP (galactokinase, homoserine kinase, mevalonate kinase, and phosphomevalonate kinase) superfamily of kinases. nih.govsemanticscholar.org While the core catalytic function is conserved, significant structural and regulatory differences exist across domains.

Functionally, a key distinction lies in their sensitivity to feedback inhibition. In many eukaryotes, MVK activity is regulated by downstream isoprenoid pyrophosphates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). Human MVK, for instance, is highly sensitive to feedback inhibition by these molecules. In contrast, MVK from the bacterium Staphylococcus aureus is significantly less sensitive to such inhibition, suggesting different regulatory mechanisms are at play. nih.gov Similarly, most archaeal MVKs studied to date also lack feedback inhibition, indicating that the MVA pathway in archaea may be regulated through alternative mechanisms. nih.gov

Phosphomevalonate Kinase (PMK)

PMK, also a member of the GHMP kinase superfamily, catalyzes the phosphorylation of mevalonate-5-phosphate to mevalonate-5-diphosphate. nih.govnih.gov Its structure features a conserved Cα-scaffold typical of the GHMP family. nih.gov The binding of substrates induces conformational changes, such as the reorientation of lysine residues in the active site, which are crucial for stabilizing the transition state of the phosphorylation reaction. nih.gov While PMK is a conserved enzyme in the classical MVA pathway found in eukaryotes and some bacteria, it is notably absent in most archaea, which utilize an alternative pathway. oup.comnih.gov

Decarboxylases

The final steps of the classical MVA pathway involve a decarboxylation reaction to yield IPP. This step is catalyzed by mevalonate-5-diphosphate decarboxylase (MDD). However, alternative MVA pathways have evolved, featuring different decarboxylases that act on different substrates.

Mevalonate-5-diphosphate Decarboxylase (MDD): This enzyme, found in eukaryotes and some bacteria, catalyzes the ATP-dependent decarboxylation of mevalonate-5-diphosphate to produce IPP, CO2, ADP, and phosphate. wikipedia.org

Phosphomevalonate Decarboxylase (PMD) / Mevalonate-5-phosphate Decarboxylase (MPD): Found in the haloarchaea-type MVA pathway, this enzyme catalyzes the decarboxylation of mevalonate-5-phosphate to isopentenyl phosphate (IP). nih.govnih.gov It shares sequence similarity with MDD, and some bacterial variants can exhibit dual specificity for both mevalonate-5-phosphate and mevalonate-5-diphosphate. nih.gov

Mevalonate 3,5-bisphosphate Decarboxylase (MBD): This enzyme is part of the Thermoplasma-type MVA pathway and catalyzes the decarboxylation and elimination of the 3-phosphate group from mevalonate 3,5-bisphosphate to form IP. nih.gov

These decarboxylases, while catalyzing a similar chemical transformation, have evolved to recognize different phosphorylated mevalonate derivatives, highlighting the metabolic plasticity of isoprenoid biosynthesis. Structural comparisons reveal a conserved fold within the GHMP superfamily, but key active-site residues confer their distinct substrate specificities. nih.govnih.gov

EnzymeDomain(s)Key Structural FeaturesKey Functional Differences
MVK Bacteria, Archaea, EukaryaGHMP superfamily fold; shorter N-terminus in Bacteria/ArchaeaEukaryotic MVKs often feedback inhibited; bacterial/archaeal MVKs generally not
PMK Eukarya, some BacteriaGHMP superfamily fold; conserved Cα-scaffoldAbsent in most Archaea
MDD Eukarya, some BacteriaGHMP superfamily foldATP-dependent decarboxylation of mevalonate-5-diphosphate
MPD/PMD Archaea (Halobacteria), some Bacteria (Chloroflexi)GHMP superfamily foldDecarboxylation of mevalonate-5-phosphate
MBD Archaea (Thermoplasmatales)GHMP superfamily foldDecarboxylation and dephosphorylation of mevalonate 3,5-bisphosphate

Isopentenyl Phosphate Kinase (IPK) and its Distribution

The discovery of Isopentenyl Phosphate Kinase (IPK) was a pivotal moment in understanding the variations of the MVA pathway, particularly in Archaea. nih.govnih.gov IPK catalyzes the final step in the modified MVA pathway, the ATP-dependent phosphorylation of isopentenyl phosphate (IP) to form isopentenyl diphosphate (IPP). acs.orgwikipedia.org

Initially identified in archaea, where it fills a gap in the "lost pathway" of isoprenoid biosynthesis, IPK has since been found in some bacteria and eukaryotes, including plants. nih.govnih.gov In archaea, the modified MVA pathway involves the decarboxylation of mevalonate-5-phosphate to IP, followed by phosphorylation by IPK. nih.govacs.org This reverses the final two steps of the classical eukaryotic pathway.

Structurally, IPK is not a member of the GHMP superfamily but belongs to the amino acid kinase (AAK) superfamily. nih.govnih.gov It functions as a homodimer, with each subunit comprising two domains that create an active site at their interface for binding ATP and IP. acs.orgnih.gov Key conserved residues, including a "lysine triangle" and a histidine, are crucial for catalysis and stabilizing the transition state. researchgate.net

The distribution of IPK is not uniform. It is widespread in archaea, consistent with the prevalence of the modified MVA pathway. oup.comnih.gov Its presence has also been confirmed in certain bacteria, such as those belonging to the phylum Chloroflexi, suggesting horizontal gene transfer events may have played a role in its dissemination. acs.orgasm.org Unexpectedly, functional IPK homologues have also been identified in plants. nih.gov In plants, which possess both the classical MVA and the MEP pathways, IPK is localized in the cytosol and is thought to play a regulatory role by salvaging IP and DMAP back into the main terpenoid biosynthetic network. nih.govuniprot.org

DomainPresence of IPKRole in Mevalonate Pathway
Archaea WidespreadCatalyzes the terminal step of the modified MVA pathway.
Bacteria Present in some phyla (e.g., Chloroflexi)Functions in a modified MVA pathway.
Eukarya Present in plantsActs in parallel to the classical MVA pathway, likely in a regulatory/salvage capacity.

Emerging Research Themes and Future Directions in Mevalonic Acid 5 Phosphate Research

Discovery and Characterization of Novel Enzymes and Metabolic Routes

While the classical mevalonate (B85504) pathway is well-established in eukaryotes, recent research has unveiled significant variations and alternative routes, particularly in archaea. wikipedia.org These discoveries challenge the universal model of isoprenoid precursor biosynthesis and present new enzymes as potential targets for research and development.

In most eukaryotes, mevalonic acid-5-phosphate is converted to mevalonate-5-diphosphate by phosphomevalonate kinase (PMVK). genecards.org However, research into archaea has identified alternative pathways that bypass this step. For instance, some archaea utilize a modified MVA pathway where mevalonate-5-phosphate is decarboxylated to isopentenyl phosphate (B84403) (IP), which is then phosphorylated to isopentenyl pyrophosphate (IPP). wikipedia.org The discovery of mevalonate phosphate decarboxylase (MPD) was key to confirming this alternative route. elifesciences.orgnih.gov

Further research in the archaeon Thermoplasma acidophilum has identified an even more distinct pathway involving novel enzymes. This route includes the sequential action of mevalonate-3-kinase and mevalonate-3-phosphate-5-kinase, leading to the formation of mevalonate 3,5-bisphosphate. acs.orgscienceopen.com This intermediate is then thought to be converted to isopentenyl phosphate by a yet-to-be-identified decarboxylase. acs.orgscienceopen.com More recently, a so-called "archaeal" mevalonate pathway has been elucidated, involving unique enzymes like phosphomevalonate dehydratase and anhydromevalonate phosphate decarboxylase. nih.govpnas.orgasm.org This pathway is notable for its lower ATP consumption compared to other MVA pathways. nih.govresearchgate.net

These findings highlight a surprising metabolic diversity in the lower part of the mevalonate pathway. The characterization of these novel enzymes not only deepens our fundamental understanding of biochemistry but also provides a new toolkit of biocatalysts for metabolic engineering.

Table 1: Novel Enzymes in Alternative Mevalonate Pathways
EnzymeFunctionOrganism/DomainKey Intermediate
Mevalonate Phosphate Decarboxylase (MPD)Decarboxylates mevalonate-5-phosphate to isopentenyl phosphateArchaea, some bacteria (e.g., Chloroflexi)Isopentenyl Phosphate
Mevalonate-3-KinasePhosphorylates mevalonate at the 3-OH positionArchaea (e.g., Thermoplasma acidophilum)Mevalonate-3-Phosphate
Mevalonate-3-Phosphate-5-KinasePhosphorylates mevalonate-3-phosphate at the 5-OH positionArchaea (e.g., Thermoplasma acidophilum)Mevalonate 3,5-Bisphosphate
Phosphomevalonate Dehydratase (PMDh)Converts mevalonate-5-phosphate to trans-anhydromevalonate 5-phosphateArchaea (e.g., Aeropyrum pernix)trans-Anhydromevalonate 5-Phosphate
Anhydromevalonate Phosphate Decarboxylase (AMPD)Converts trans-anhydromevalonate 5-phosphate to isopentenyl phosphateArchaea (e.g., Aeropyrum pernix)Isopentenyl Phosphate

Development of Targeted Therapeutic Strategies for Pathway Dysregulation

Dysregulation of the mevalonate pathway is implicated in a range of diseases, from rare genetic disorders to common cancers. frontiersin.orgfrontiersin.org This has spurred the development of targeted therapeutic strategies aimed at specific enzymes within the pathway, including those that act on this compound.

While HMG-CoA reductase inhibitors (statins) are widely used, there is growing interest in targeting downstream enzymes for more specific therapeutic effects. nih.govresearchgate.net Phosphomevalonate kinase (PMVK), the enzyme that phosphorylates this compound, has emerged as a promising target. patsnap.comscbt.com Inhibition of PMVK disrupts the production of downstream isoprenoids essential for processes like protein prenylation, which is vital for the function of signaling proteins often implicated in cancer. scbt.comnih.gov Small molecule inhibitors of PMVK are being developed and have shown potential in preclinical studies, for instance, by enhancing the radiosensitivity of lung cancer cells. nih.govnih.gov

Mevalonate kinase (MK) is another critical enzyme targeted for inhibition. fourwaves.com Research has identified phosphonate (B1237965) compounds, analogous to the downstream metabolite farnesyl pyrophosphate (FPP), that can inhibit MK with high potency. fourwaves.com These inhibitors serve as valuable research tools and potential starting points for new therapeutics. fourwaves.com

Table 2: Emerging Inhibitors of Mevalonate Pathway Enzymes
Enzyme TargetInhibitor Class/ExampleTherapeutic RationaleDisease Context
Phosphomevalonate Kinase (PMVK)Small molecule inhibitors (e.g., PMVKi5)Disrupts isoprenoid synthesis, affects protein prenylation, enhances radiosensitivity. scbt.comnih.govnih.govCancer (e.g., lung, liver, colorectal). nih.govnih.gov
Mevalonate Kinase (MK)Phosphonate compounds (FPP analogs)Reduces flux through the pathway to modulate inflammation or cell signaling. fourwaves.comInflammatory diseases, cancer. fourwaves.com
Squalene (B77637) SynthaseLapaquistat (TAK-475)Modulates the pathway to increase anti-inflammatory isoprenoid intermediates. nih.govMevalonate Kinase Deficiency (MKD). nih.gov

Mevalonate Kinase Deficiency (MKD) is a rare autosomal recessive disorder caused by mutations in the MVK gene, leading to reduced enzyme activity. frontiersin.org This results in the accumulation of mevalonic acid and a shortage of downstream isoprenoids, causing recurrent inflammatory episodes. frontiersin.org Current treatments often focus on managing inflammation. frontiersin.org Future therapeutic strategies are being explored that aim to address the underlying metabolic defect. While direct enzyme replacement for this cytoplasmic enzyme is challenging, modulating the pathway's flux is a viable approach. frontiersin.org For example, inhibiting a downstream enzyme like squalene synthase with a drug such as Lapaquistat (TAK-475) could potentially re-balance the pathway by increasing the availability of anti-inflammatory isoprenoid intermediates. nih.gov

A growing body of research indicates that various phytochemicals—bioactive compounds from plants—can modulate the mevalonate pathway. nih.gov These natural products, including polyphenols, terpenoids, and alkaloids, have attracted interest for their cholesterol-lowering and anti-cancer properties. nih.govmdpi.com They can influence the pathway by targeting key enzymes or regulating gene expression. nih.govresearchgate.net For instance, some phytochemicals can affect the activity of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs), which control the expression of genes encoding mevalonate pathway enzymes. researchgate.net This offers a potential avenue for developing dietary interventions or nature-derived drugs for managing conditions linked to mevalonate pathway dysregulation. nih.gov

Elucidation of Inter-Pathway Regulatory Networks (e.g., Crosstalk with Fatty Acid Metabolism)

The mevalonate pathway does not operate in isolation. It is intricately connected with other core metabolic pathways, and understanding these regulatory networks is a key area of emerging research. The crosstalk between the mevalonate pathway and lipid metabolism, including fatty acid synthesis, is particularly significant. frontiersin.org

Both pathways utilize acetyl-CoA as a primary building block, creating a fundamental link and a point of metabolic competition and coordination. frontiersin.org The regulation of these pathways is often co-managed by transcription factors like SREBPs, which respond to cellular sterol levels to control the expression of genes involved in both cholesterol and fatty acid synthesis. wikipedia.orgcreative-proteomics.com Furthermore, the energy status of the cell, sensed by proteins like AMP-activated protein kinase (AMPK), can regulate both pathways. AMPK can inhibit HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway, thereby linking cellular energy levels to isoprenoid production. frontiersin.org These intricate connections mean that therapeutic targeting of one pathway can have significant, and sometimes unexpected, effects on the other, a crucial consideration for future drug development.

Applications in Synthetic Biology and Metabolic Engineering for Enhanced Isoprenoid Production

The mevalonate pathway is a cornerstone of metabolic engineering and synthetic biology for producing a vast array of valuable isoprenoid compounds. nih.govrsc.org These compounds have applications as pharmaceuticals (e.g., artemisinin), biofuels, fragrances, and nutraceuticals. nih.govproquest.com Microorganisms like Escherichia coli and Saccharomyces cerevisiae are often engineered as cell factories for isoprenoid production. nih.govproquest.com

Key research efforts focus on optimizing the flux through the engineered pathway. This includes:

Enzyme Selection: Sourcing enzymes from different organisms to create more efficient hybrid pathways. nih.gov

Addressing Bottlenecks: Identifying and overcoming rate-limiting steps in the pathway through protein engineering or by balancing the expression levels of different enzymes. researchgate.net

Pathway Balancing: Ensuring that the production of pathway intermediates does not lead to toxicity or growth inhibition, which can be a significant challenge. escholarship.org

The discovery of novel, more ATP-efficient enzymes from archaea offers exciting new tools for synthetic biologists to build more robust and productive microbial strains for the sustainable production of isoprenoids. nih.govresearchgate.net

Q & A

Q. What is the biochemical role of MVA-5P in the mevalonate pathway, and how does its regulation impact downstream isoprenoid biosynthesis?

MVA-5P is a critical intermediate in the mevalonate pathway, positioned between mevalonic acid (MVA) and mevalonic acid-5-pyrophosphate (MVA-5PP). It serves as a precursor for isopentenyl pyrophosphate (IPP), the building block for sterols, dolichols, and prenylated proteins. Methodologically, researchers can track its flux using isotopic labeling (e.g., 13C^{13}\text{C}-glucose) combined with LC-MS/MS to quantify dynamic changes in metabolic studies .

Q. What are the standard protocols for quantifying MVA-5P in cellular extracts, and how can cross-contamination with structurally similar intermediates be minimized?

Quantification typically involves LC-MS/MS with ion-pairing chromatography to separate polar metabolites. Sample preparation must include rapid quenching (e.g., cold methanol extraction) to prevent enzymatic degradation. Calibration curves using deuterated internal standards (e.g., d7_7-MVA-5P) improve accuracy by correcting for matrix effects .

Q. How can researchers validate the purity of commercially sourced MVA-5P for experimental use?

Purity validation requires orthogonal techniques:

  • NMR spectroscopy to confirm structural integrity.
  • HPLC-UV/RI to detect contaminants (e.g., residual MVA or MVA-5PP).
  • Enzymatic assays (e.g., coupling with MVA-5P kinase) to verify functional activity .

Advanced Research Questions

Q. How should discrepancies in reported MVA-5P concentrations across studies be addressed, particularly when methodologies differ in extraction or detection?

Contradictions often arise from variations in extraction protocols (e.g., acidic vs. neutral conditions) or detector sensitivity. To resolve these, researchers should:

  • Perform inter-laboratory comparisons using standardized reference materials.
  • Report detailed metadata, including extraction buffers, column types, and MS ionization modes, as outlined in analytical reproducibility guidelines .

Q. What experimental designs are effective in studying cross-talk between the mevalonate and MEP/DOXP pathways using MVA-5P as a focal metabolite?

  • Isotopic tracing : Feed 13C^{13}\text{C}-labeled glucose to distinguish MVA-derived (cytosolic) vs. MEP-derived (plastidial) isoprenoids.
  • Genetic knockouts : Use CRISPR/Cas9 to silence key enzymes (e.g., HMG-CoA reductase) and observe compensatory flux via the MEP pathway.
  • Inhibitor studies : Apply pathway-specific inhibitors (e.g., lovastatin for mevalonate) and quantify MVA-5P accumulation via targeted metabolomics .

Q. What are the challenges in real-time tracking of MVA-5P flux in live-cell imaging, and how can isotopic labeling or fluorescent probes overcome these limitations?

MVA-5P’s small size and rapid turnover hinder direct imaging. Advanced approaches include:

  • Deuterium labeling : Track metabolic fate via Raman microscopy or SIMS imaging.
  • Biosensors : Engineer FRET-based probes (e.g., MVA-5P-binding domains fused to fluorescent proteins) for spatiotemporal resolution .

Methodological Considerations

  • Data Reporting : Follow guidelines for analytical subsampling and error propagation to ensure reproducibility. Include details on sample preparation, instrument parameters, and statistical thresholds for significance .
  • Conflict Resolution : Use meta-analysis frameworks to reconcile conflicting data, emphasizing methodological transparency and raw data sharing .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.